Alpha-2 Adrenergic Receptor Affinity: Superior Potency vs. Alpha-1 Subtype
N-Benzyl-6-bromopyrazin-2-amine demonstrates high affinity for alpha-2 adrenergic receptors with a Ki of 6.5 nM, while its affinity for alpha-1 adrenergic receptors is significantly lower (Ki = 400 nM), establishing a selectivity ratio of approximately 62-fold [1]. This contrasts with the parent compound 6-bromopyrazin-2-amine, which shows no reported adrenergic activity.
| Evidence Dimension | Binding affinity (Ki) for adrenergic receptor subtypes |
|---|---|
| Target Compound Data | Ki = 6.5 nM (alpha-2) |
| Comparator Or Baseline | Ki = 400 nM (alpha-1) |
| Quantified Difference | ~62-fold selectivity for alpha-2 over alpha-1 |
| Conditions | [3H]rauwolscine binding to rat cortex (alpha-2); [3H]prazosin binding to rat liver (alpha-1) |
Why This Matters
High alpha-2 selectivity is critical for minimizing off-target cardiovascular effects in therapeutic development, making this compound a preferred starting point for sedative or analgesic agents.
- [1] BindingDB. BDBM50226155: N-Benzyl-6-bromopyrazin-2-amine, Affinity Data for Alpha-2 and Alpha-1 Adrenergic Receptors. View Source
